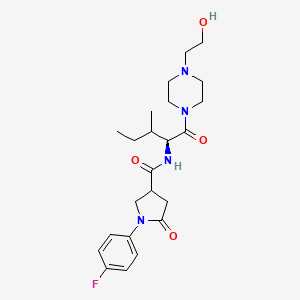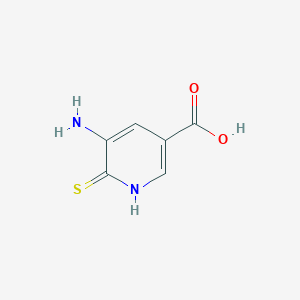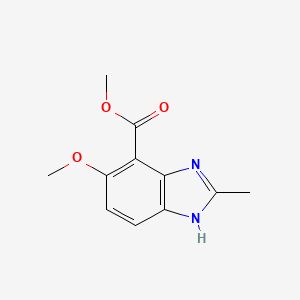![molecular formula C23H23ClN2O5S B15173981 methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate](/img/structure/B15173981.png)
methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER is a complex organic compound with a molecular weight of 474.95700 It is characterized by its unique structure, which includes a benzeneacetic acid core, a 4-chloro substituent, and a benzo[b]thien-6-yl group
Métodos De Preparación
The synthesis of BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the 4-chloro substituent. The benzo[b]thien-6-yl group is then attached through a series of reactions involving the use of protecting groups and coupling reagents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chloro position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
BENZENEACETIC ACID, 4-CHLORO-A-[[2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]IMINOMETHYL]BENZO[B]THIEN-6-YL]OXY]-, METHYL ESTER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C23H23ClN2O5S |
|---|---|
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate |
InChI |
InChI=1S/C23H23ClN2O5S/c1-23(2,3)31-22(28)26-20(25)18-11-14-7-10-16(12-17(14)32-18)30-19(21(27)29-4)13-5-8-15(24)9-6-13/h5-12,19H,1-4H3,(H2,25,26,28) |
Clave InChI |
NWAVEOBEEFKARI-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(S1)C=C(C=C2)OC(C3=CC=C(C=C3)Cl)C(=O)OC)\N |
SMILES canónico |
CC(C)(C)OC(=O)N=C(C1=CC2=C(S1)C=C(C=C2)OC(C3=CC=C(C=C3)Cl)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B15173909.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)
![2-Amino-5-{[(4-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B15173924.png)
![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
-](/img/structure/B15173936.png)
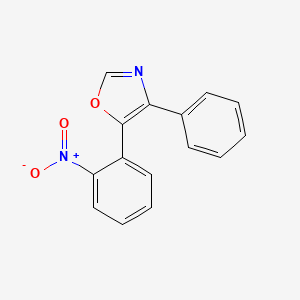
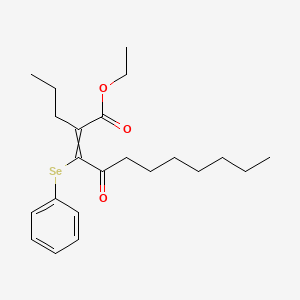
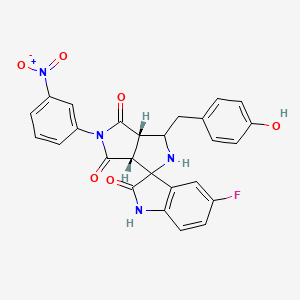
![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
